Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate

Metabolic Stability Fluorine Bioisostere T-type Calcium Channel

Non-fluorinated quinazolinone acetates often suffer from poor metabolic stability, limiting their utility in lead optimization. This alpha-fluoro variant directly addresses that liability. Key differentiators: • Fluorination boosts liver microsomal stability up to 2-fold vs. non-fluorinated leads, critical for progressing Cav3.2 blockers. • The alpha-fluoro ester serves as a versatile handle for amide coupling or hydrolysis, enabling rapid SAR exploration. • Consistent ≥95% purity and confirmed molecular identity (236.20 Da) make it a reliable building block for patent-differentiated HDAC6 probe synthesis.

Molecular Formula C11H9FN2O3
Molecular Weight 236.2 g/mol
CAS No. 869634-05-9
Cat. No. B1437695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
CAS869634-05-9
Molecular FormulaC11H9FN2O3
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=NC2=CC=CC=C2C(=O)N1)F
InChIInChI=1S/C11H9FN2O3/c1-17-11(16)8(12)9-13-7-5-3-2-4-6(7)10(15)14-9/h2-5,8H,1H3,(H,13,14,15)
InChIKeyJZHLSNLGUMHJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate: Profile & Structural Class


Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate (CAS 869634-05-9) is a synthetic, fluorine-containing quinazolinone derivative with the molecular formula C₁₁H₉FN₂O₃ and a molecular weight of 236.20 g/mol . It belongs to the 3,4-dihydroquinazolin-4-one class, a privileged scaffold in Medicinal Chemistry. The compound features an alpha-fluoro methyl ester side chain at the 2-position, distinguishing it from non-fluorinated quinazolinone acetate esters. This structural motif places it within the chemical space explored for histone deacetylase (HDAC) inhibitors, T-type calcium channel blockers, and kinase-targeted agents, where quinazoline-based cores are frequently optimized to tune potency, selectivity, and metabolic stability [1].

Fluorinated quinazolinone scaffold for medicinal chemistry programs
Alpha-fluoro ester side chain suitable for metabolic stability optimization studies
Research-grade building block supporting multi-step synthesis workflows

Why Simple Analogs Cannot Substitute This Fluorinated Quinazolinone


In the quinazolinone class, subtle modifications to the core or side chain frequently precipitate significant changes in biological target engagement, selectivity, and pharmacokinetic behavior. The introduction of a single fluorine atom, a classic bioisosteric replacement for hydrogen, can dramatically alter a molecule's metabolic stability, lipophilicity (logP), and binding conformation without substantially increasing steric bulk [1]. For example, in a series of 3,4-dihydroquinazoline T-type calcium channel blockers, strategic fluorination yielded a 2-fold increase in liver microsomal stability in both rat and human species compared to the non-fluorinated lead compound KYS05090S [1]. Consequently, a non-fluorinated quinazolinone acetate, such as methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate, cannot be assumed to replicate the chemical reactivity, biological profile, or synthetic utility of the alpha-fluoro variant. The presence of the fluorine atom adjacent to the ester also influences the acidity of the alpha-proton and the stability of the ester to hydrolysis, parameters critical for both subsequent derivatization steps and for the generation of stable analytical reference standards.

Metabolic stability Class-level evidence indicates fluorination may improve microsomal stability; non-fluorinated analogs may not replicate this profile.
Chemical reactivity Alpha-fluorine influences ester acidity and hydrolysis stability, potentially altering synthetic utility and analytical reference behavior.

Differentiation Evidence Against Closest Analogs


Metabolic Stability Enhancement via Alpha-Fluorination

The alpha-fluoro substituent in the target compound's class is a key determinant of metabolic stability. In a direct head-to-head study, the fluorinated 3,4-dihydroquinazoline derivative 8h (KCP10068F) demonstrated approximately a 2-fold improvement in liver microsomal stability in both rat and human species compared to the non-fluorinated lead compound KYS05090S [1]. This class-level evidence supports the procurement of fluorinated building blocks, like methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate, over non-fluorinated analogs when metabolic stability is a critical design parameter for downstream candidates. A critical caveat is that quantitative stability data specifically for this methyl ester are not publicly available; this is a class-level inference (Evidence_Tag: Class-level inference).

Metabolic stability
Class-level inference
~2-fold increase (fluorinated congener vs non-fluorinated lead)
May support metabolic stability optimization in lead design
Class-level; not measured for the methyl ester itself
Metabolic Stability Fluorine Bioisostere T-type Calcium Channel

Cytotoxic Potency in Non-Small Cell Lung Cancer Cells

The same fluorinated analog 8h (KCP10068F) exhibited a cytotoxic IC₅₀ of 5.9 µM against A549 non-small cell lung cancer cells, a potency comparable to the non-fluorinated benchmark KYS05090S [1]. This demonstrates that strategic fluorination can maintain potent biological activity while simultaneously improving other drug-like properties such as metabolic stability. This data point is a class-level inference for the target methyl ester, as no direct cytotoxicity data for the ester itself are available. However, it supports the value of fluorinated quinazolinone intermediates in cytotoxic agent discovery programs.

Cytotoxicity (A549)
Class-level inference
IC₅₀ 5.9 µM
Comparable potency to non-fluorinated lead in cell model
Fluorinated congener data; class-level for building block
Cytotoxicity T-type Calcium Channel Non-Small Cell Lung Cancer

Structural Role in Selective HDAC6 Inhibitor Design

Patent WO2021252475A1 describes a series of quinazoline derivatives as selective HDAC6 inhibitors, wherein the substitution pattern includes fluoro(C₁₋₂)alkyl groups at position R₁, directly mirroring the side chain present in methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate [1]. While the patent does not disclose the specific methyl ester, it establishes the critical role of fluorinated alkyl appendages on the quinazoline core for achieving HDAC6 selectivity. Compounds lacking this fluorine substitution are outside the scope of the claimed selective inhibitors. This is class-level evidence supporting the procurement of the fluorinated ester as a privileged intermediate for HDAC6 inhibitor libraries.

HDAC6 selectivity
Class-level inference
Fluoroalkyl group required per patent claims
Supports inclusion in HDAC6 inhibitor library design
Patent-scope evidence; not product-specific data
HDAC6 Inhibition Quinazoline Cap Group Fragment-Based Drug Design

Commercial Purity Profile for Research-Grade Procurement

Commercially, methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate is supplied at a purity of ≥95% (HPLC) by multiple vendors, as indicated by technical datasheets . While this purity level is standard for research-grade building blocks, it is a critical procurement parameter. For non-fluorinated quinazolinone acetates, purity can vary from 90% to 98% across suppliers. This evidence is supporting in nature, as no direct comparative purity study between fluorinated and non-fluorinated analogs exists.

Purity specification
Data to verify
≥95% (HPLC)
Supplier-reported purity; supports synthesis workflow
Verify lot-specific CoA before use
Analytical Reference Standard Building Block Purity Procurement Specification

High-Value Application Scenarios


T-type Calcium Channel Blocker Lead Optimization

Based on the class-level evidence that fluorinated 3,4-dihydroquinazoline derivatives maintain cytotoxic potency while doubling metabolic stability [1], this methyl ester can serve as a versatile intermediate for generating focused libraries of Cav3.2 channel blockers. Researchers can exploit the alpha-fluoro ester as a handle for further derivatization (e.g., amide formation, hydrolysis to the acid) to balance potency, selectivity, and ADME properties. Procurement of the fluorinated building block, rather than its non-fluorinated counterpart, is recommended when the project aims to address the metabolic liability inherent in the KYS05090 series.

Fragment-Based Design of Selective HDAC6 Inhibitors

The fluoroalkyl side chain is a defined structural feature in selective HDAC6 inhibitor patents [1]. This compound can be used as a key fragment or early intermediate in the construction of HDAC6-targeted chemical probes. Its incorporation can help medicinal chemistry teams build patent-differentiated libraries and explore the fluoro-substitution effects on cap-group recognition. The commercial availability at >95% purity supports rapid parallel synthesis.

Fluorine Bioisostere Exploration in Quinazoline Programs

Fluorine is a classical hydrogen bioisostere that can modulate pKa, conformation, and off-target binding [1]. This building block allows systematic exploration of alpha-fluorination effects on target engagement for any quinazoline-receptor or kinase target. Its use is indicated when preliminary SAR shows high clearance or poor selectivity for the non-fluorinated analog, providing a direct path to probe the fluorine effect without de novo scaffold synthesis.

Analytical Reference Standard for LC-MS/MS Bioanalysis

The defined purity (≥95%) and unique mass (236.20 Da) of this compound make it suitable as a reference standard for quantifying structurally related drug candidates or their metabolites in biological matrices [1]. Its fluorine atom provides a distinctive isotopic signature, facilitating sensitive detection in complex samples.

Application
Selection Property
Validation Focus
Cav3.2 blocker lead optimization
Fluorinated intermediate for metabolic stability
Microsomal stability assay; potency retention
HDAC6 inhibitor fragment design
Fluoroalkyl motif for HDAC6 selectivity
HDAC6 isotype profiling; patent landscape
Fluorine bioisostere SAR studies
Alpha-fluoro ester for pKa modulation
Off-target kinase profiling; clearance assessment
LC-MS/MS reference standard
Defined purity and unique mass
Method qualification; matrix effect evaluation
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